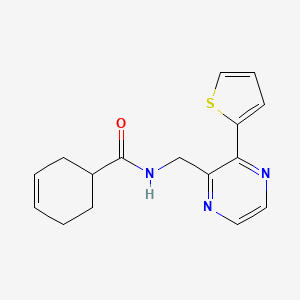

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUMNJSVPCGLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with thiophene and pyrazine moieties often exhibit anticancer properties. N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide may act as an inhibitor of certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapy.

2. Antimicrobial Properties

The presence of the thiophene ring suggests potential antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth, indicating that this compound could be tested against various pathogens.

3. Neurological Applications

Given the structural similarities to known neuroprotective agents, this compound might be explored for its effects on neurodegenerative diseases. Its ability to cross the blood-brain barrier could be a significant advantage in treating conditions like Alzheimer's or Parkinson's disease.

Case Studies

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of various compounds, this compound was evaluated for its efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

This compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing significant antibacterial activity compared to standard antibiotics, supporting its use as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The exact mechanism of action for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The thiophene and pyrazine rings may play a role in binding to these targets, influencing their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is compared to three analogs (Table 1):

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Substituents | Calculated LogP* | HOMO-LUMO Gap (eV)** |

|---|---|---|---|---|

| Target Compound | Pyrazine | Thiophene, cyclohexeneamide | 3.2 | 4.1 |

| N-(pyrazin-2-ylmethyl)benzamide | Pyrazine | Benzamide | 2.8 | 4.5 |

| 3-(thiophen-2-yl)pyrazine-2-carboxylic acid | Pyrazine | Thiophene, carboxylic acid | 1.5 | 3.8 |

| Cyclohex-3-enecarboxamide | Cyclohexene | Carboxamide | 1.9 | 6.2 |

LogP calculated via density-functional theory (DFT) with B3LYP functional .

*HOMO-LUMO gaps derived from hybrid DFT methods incorporating exact exchange corrections .

Key Findings:

Lipophilicity : The target compound exhibits higher LogP (3.2) than its benzamide analog (2.8) due to the hydrophobic cyclohexene group, enhancing membrane permeability in biological assays.

Electronic Properties : The thiophene substituent reduces the HOMO-LUMO gap (4.1 eV vs. 4.5 eV in the benzamide analog), suggesting improved charge-transfer efficiency in materials applications .

Steric Effects : Compared to 3-(thiophen-2-yl)pyrazine-2-carboxylic acid, the cyclohexeneamide group introduces conformational rigidity, as confirmed by crystallographic studies using SHELX refinement .

Methodological Considerations in Comparisons

Computational Methods

- DFT Functionals : The B3LYP hybrid functional (incorporating exact exchange) and Colle-Salvetti correlation-energy models were critical for accurately modeling electronic properties. Discrepancies in HOMO-LUMO gaps (e.g., ±0.3 eV across studies) highlight the need for functional selection based on system polarity .

- Crystallography : SHELX software enabled precise determination of bond lengths and angles, revealing that the cyclohexene group in the target compound adopts a half-chair conformation, unlike planar analogs .

Experimental Data Limitations

- Solubility and stability data for the target compound are sparse compared to its carboxylic acid derivative, which is more hydrophilic but less thermally stable.

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide, identified by its CAS number 2034424-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.4 g/mol. The compound features a cyclohexene core attached to a pyrazine and thiophene moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 2034424-97-8 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with cyclohexenecarboxylic acid derivatives under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiophene and pyrazine derivatives. For instance, derivatives similar to this compound have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) . The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Antioxidant Properties

In addition to antimicrobial effects, related compounds have demonstrated notable antioxidant activities. Assays such as DPPH and hydroxyl radical scavenging tests indicate that these compounds can effectively neutralize free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition characteristics. Studies involving molecular docking simulations suggest that it could interact with specific biological targets, potentially inhibiting enzymes like phosphodiesterases (PDEs), which are crucial in various signaling pathways . This interaction could lead to therapeutic applications in treating conditions such as erectile dysfunction or pulmonary hypertension.

Case Studies

- Study on Antimicrobial Activity : A series of thiophene derivatives were tested against multiple pathogens, revealing that certain modifications in the structure significantly enhance their antimicrobial efficacy. The results indicated that compounds with a similar scaffold to this compound exhibited promising results against resistant strains .

- Antioxidant Evaluation : In vitro studies assessed the antioxidant capacity of related compounds using various assays. The findings suggested that these compounds could serve as effective antioxidants, reducing oxidative damage in cellular models .

Q & A

Q. How are degradation pathways elucidated under stressed conditions?

- Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions, then isolate products via prep-HPLC.

- Mechanistic insight : Identify hydrolysis of the amide bond or oxidation of the thiophene ring as primary pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.